molecular formula C13H19NO2 B3906761 N-(sec-butyl)-2-ethoxybenzamide

N-(sec-butyl)-2-ethoxybenzamide

Cat. No.: B3906761
M. Wt: 221.29 g/mol
InChI Key: ZZKWSCIRPRYHCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(sec-butyl)-2-ethoxybenzamide” likely contains a benzamide group, which is a carboxamide derived from benzoic acid. It also has a sec-butyl group, which is a four-carbon group with the structure -CH(CH3)-CH2-CH3 . The “2-ethoxy” part suggests an ethoxy group (-CH2CH3) attached to the second carbon of the benzene ring in the benzamide group.


Molecular Structure Analysis

The molecule likely has a planar aromatic benzene ring as part of the benzamide group. The sec-butyl and ethoxy groups are likely attached to this ring. The sec-butyl group is a branched alkyl group, which could introduce some steric hindrance .


Chemical Reactions Analysis

Again, while specific reactions involving “this compound” are not available, compounds with similar functional groups can undergo a variety of reactions. For instance, the benzamide group can participate in nucleophilic acyl substitution reactions .

Properties

IUPAC Name

N-butan-2-yl-2-ethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-4-10(3)14-13(15)11-8-6-7-9-12(11)16-5-2/h6-10H,4-5H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKWSCIRPRYHCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC=CC=C1OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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